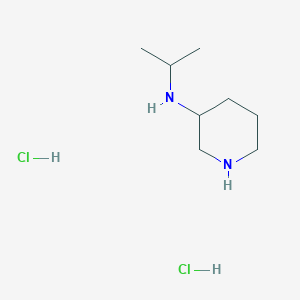![molecular formula C11H22N2O6Pt B14796274 [5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum;propanedioic acid](/img/structure/B14796274.png)
[5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum;propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum;propanedioic acid is a complex chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a dioxolane ring, an aminomethyl group, and a platinum center, making it a subject of study in both organic and inorganic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum;propanedioic acid typically involves multiple steps. The initial step often includes the formation of the dioxolane ring through a cyclization reaction. This is followed by the introduction of the aminomethyl group via nucleophilic substitution. The final step involves the coordination of the platinum center, which can be achieved through a ligand exchange reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
[5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum;propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction could produce platinum(II) complexes. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its coordination chemistry and catalytic properties. The platinum center makes it a potential catalyst for various organic transformations, including hydrogenation and oxidation reactions.
Biology
In biology, the compound’s interactions with biomolecules are of interest. Its ability to bind to proteins and nucleic acids makes it a candidate for studying enzyme inhibition and DNA interactions.
Medicine
In medicine, the compound is explored for its potential as an anticancer agent. The platinum center can form complexes with DNA, leading to the inhibition of cancer cell growth.
Industry
In industry, the compound’s catalytic properties are utilized in processes such as polymerization and fine chemical synthesis. Its stability and reactivity make it a valuable component in various industrial applications.
作用機序
The mechanism by which [5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum;propanedioic acid exerts its effects involves the coordination of the platinum center with target molecules. In biological systems, this often involves binding to DNA or proteins, leading to the inhibition of their function. The dioxolane ring and aminomethyl group play roles in stabilizing the compound and facilitating its interactions with target molecules.
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with similar applications.
Oxaliplatin: A third-generation platinum compound used in chemotherapy.
Uniqueness
What sets [5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum;propanedioic acid apart from these compounds is its unique structure, which combines a dioxolane ring and an aminomethyl group with a platinum center. This unique combination provides distinct reactivity and stability, making it a versatile compound for various applications.
特性
分子式 |
C11H22N2O6Pt |
|---|---|
分子量 |
473.39 g/mol |
IUPAC名 |
[5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum;propanedioic acid |
InChI |
InChI=1S/C8H18N2O2.C3H4O4.Pt/c1-5(2)8-11-6(3-9)7(4-10)12-8;4-2(5)1-3(6)7;/h5-8H,3-4,9-10H2,1-2H3;1H2,(H,4,5)(H,6,7); |
InChIキー |
AINAHBKLRQMAFW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1OC(C(O1)CN)CN.C(C(=O)O)C(=O)O.[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B14796195.png)
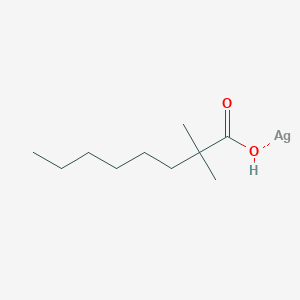
![N-[(1S,2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1-[(diphenylphosphino)methyl]propyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14796212.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B14796215.png)
![[(9R,10S,13S,17R)-17-acetyl-9-fluoro-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14796223.png)

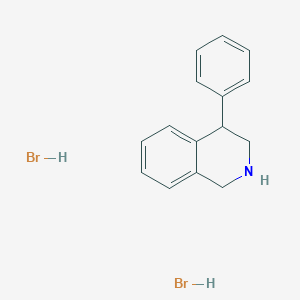
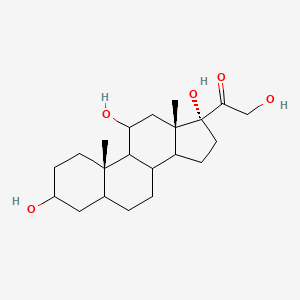

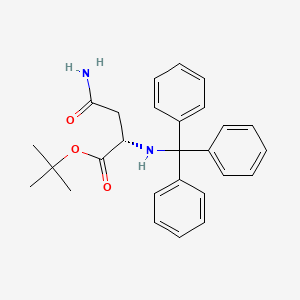
![tert-butyl N-[1-oxo-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propan-2-yl]carbamate](/img/structure/B14796262.png)
![(10aS)-6-bromo-10a-(2,4-difluorophenyl)-9-methoxy-4,4a,5,10-tetrahydropyrido[4,3-g][3,1]benzothiazin-2-amine](/img/structure/B14796264.png)
